Lack of Indole N1-Methylation Distinguishes CAS 863001-92-7 from the CDK5-Active Dimethyl Analog and May Alter Kinase Selectivity
The target compound (CAS 863001-92-7) retains a free indole N1-H, whereas the closely related analog 2-([1,1'-biphenyl]-4-yl)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)acetamide bears an additional N1-methyl group and has been reported to inhibit CDK5 in pancreatic cancer cell lines . The N1-H group can act as a hydrogen bond donor and may engage different residues within the ATP-binding pocket compared to the N1-methylated analog. In the broader indole-N-acetamide kinase inhibitor literature, the presence or absence of N1 substitution has been shown to modulate both potency and selectivity across the kinome [1]. No direct enzymatic or cellular IC50 data for CAS 863001-92-7 against CDK5 or any other specific kinase were identified in the public domain at the time of this analysis.
| Evidence Dimension | Indole N1 substitution status and its impact on kinase target engagement |
|---|---|
| Target Compound Data | Free N1-H (2-methyl-1H-indole); no publicly available kinase inhibition data |
| Comparator Or Baseline | 2-([1,1'-biphenyl]-4-yl)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)acetamide; reported CDK5 inhibitory activity in pancreatic cancer cells (quantitative IC50 not publicly disclosed) |
| Quantified Difference | Not quantifiable due to absence of target compound data; structural difference (N1-H vs N1-CH3) is structurally confirmed |
| Conditions | Structural comparison based on chemical identity; comparator CDK5 activity reported in pancreatic cancer cell lines (specific assay conditions not publicly detailed) |
Why This Matters
For researchers selecting between indole-N-acetamide analogs for kinase profiling, the N1-H versus N1-methyl substitution is a critical determinant of hydrogen-bonding capacity and may result in divergent selectivity profiles that cannot be predicted without empirical testing.
- [1] Harper, S., Pacini, B., Avolio, S., Di Filippo, M., Migliaccio, G., Laufer, R., De Francesco, R., Rowley, M., & Narjes, F. (2005). Development and preliminary optimization of indole-N-acetamide inhibitors of hepatitis C virus NS5B polymerase. Journal of Medicinal Chemistry, 48(5), 1314–1317. DOI: 10.1021/jm049122i. PMID: 15743173. (Demonstrates that indole N1 substitution modulates target potency and selectivity within the indole-N-acetamide class.) View Source
